4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide
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Description
Scientific Research Applications
Synthesis and Biological Evaluation of Isoxazole and Furan Derivatives
Isoxazole and Furan as Potential CNS Agents : Studies on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including those with isoxazole and furan rings, indicate potential applications in central nervous system (CNS) disorders due to their marked inhibition of tetrabenazine-induced ptosis, a property common among antidepressants. The compounds exhibit significant antitetrabenazine activity, with certain isomers showing enhanced potency (L. Martin et al., 1981).
Antiprotozoal Activities of Isoxazole Derivatives : Dicationic isoxazole derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Several compounds demonstrated potent antitrypanosomal and antimalarial activities, with improved selectivity and lower cytotoxicity compared to existing treatments, highlighting their potential as antiprotozoal agents (D. A. Patrick et al., 2007).
Photophysical Properties of Furan Derivatives : Research into furans, including synthetic access and photophysical studies, reveals their utility in the field of metal ion sensors. Specific furan derivatives have shown observable color changes in the presence of aluminum(III) ions, indicating their applicability as "naked-eye sensors" for metal detection, which could extend to environmental monitoring and diagnostic applications (Manoj Kumar et al., 2015).
Properties
IUPAC Name |
4-butyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-5-14-7-9-15(10-8-14)19(22)20-13-16-12-18(24-21-16)17-6-4-11-23-17/h4,6,11-12,14-15H,2-3,5,7-10,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWBTPMXARIUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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